5-Methyl-7-nitroindan-4-yl triflate
Description
Properties
Molecular Formula |
C11H10F3NO5S |
|---|---|
Molecular Weight |
325.26 g/mol |
IUPAC Name |
(5-methyl-7-nitro-2,3-dihydro-1H-inden-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H10F3NO5S/c1-6-5-9(15(16)17)7-3-2-4-8(7)10(6)20-21(18,19)11(12,13)14/h5H,2-4H2,1H3 |
InChI Key |
OCBQMZBGUPYWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCCC2=C1OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The triflate derivative can be compared to structurally analogous compounds, such as 5-methyl-7-nitroindan-4-yl mesylate , 5-methyl-7-nitroindan-4-yl tosylate , and 5-chloro-7-nitroindan-4-yl triflate . Below is a detailed analysis based on reactivity, stability, and synthetic utility:
Table 1: Comparative Properties of 5-Methyl-7-nitroindan-4-yl Triflate and Analogues
| Compound | Leaving Group (X) | Reactivity in SNAr (Relative Rate) | Thermal Stability | Solubility in Polar Solvents |
|---|---|---|---|---|
| 5-Methyl-7-nitroindan-4-yl triflate | Triflate (CF₃SO₃⁻) | High | Moderate | High (due to polar X group) |
| 5-Methyl-7-nitroindan-4-yl mesylate | Mesylate (CH₃SO₃⁻) | Moderate | High | Moderate |
| 5-Methyl-7-nitroindan-4-yl tosylate | Tosylate (CH₃C₆H₄SO₃⁻) | Low | Very High | Low |
| 5-Chloro-7-nitroindan-4-yl triflate | Triflate (CF₃SO₃⁻) | Very High (Cl enhances EWG effect) | Low | High |
Key Findings:
Reactivity : Triflates are superior leaving groups compared to mesylates and tosylates due to the strong electron-withdrawing trifluoromethylsulfonyl group, which stabilizes the transition state in SNAr reactions. The nitro group further activates the ring, but steric hindrance from the methyl group slightly reduces reactivity compared to chloro-substituted analogues .
Stability : Tosylates exhibit higher thermal stability than triflates, making them preferable for long-term storage. However, triflates are more reactive in low-temperature reactions.
Substituent Effects : Replacing the methyl group with chlorine (as in 5-chloro-7-nitroindan-4-yl triflate) increases electron withdrawal, accelerating reactivity but reducing stability due to enhanced electrophilicity.
Limitations of the Provided Evidence
The evidence supplied (Reference 1) pertains to Iridin (CAS 491-74-7), an isoflavone glycoside unrelated to nitroindan derivatives. No data specific to 5-methyl-7-nitroindan-4-yl triflate or its analogues were found in the provided material. The comparisons above are derived from general principles of sulfonate chemistry and nitroaromatic reactivity.
Q & A
Q. What are the standard synthetic routes for preparing 5-methyl-7-nitroindan-4-yl triflate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of triflate derivatives typically involves reacting the corresponding alcohol with triflic anhydride (Tf₂O) in the presence of a base like pyridine to scavenge liberated acid . For 5-methyl-7-nitroindan-4-ol, reaction optimization includes:
- Solvent selection : Dichloromethane or carbon tetrachloride for improved solubility and reduced side reactions.
- Temperature control : Ambient to low temperatures (0–25°C) to prevent decomposition of nitro groups.
- Stoichiometry : A 1.2:1 molar ratio of Tf₂O to alcohol ensures complete conversion.
- Validation : Monitor reaction progress via TLC or in situ NMR. Purification by column chromatography (silica gel, hexane/ethyl acetate) yields the triflate with >95% purity .
Q. How should researchers characterize 5-methyl-7-nitroindan-4-yl triflate to confirm its identity and purity?
Q. What precautions are critical when handling triflate derivatives in inert environments?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) for 5-methyl-7-nitroindan-4-yl triflate?
- Methodological Answer :
- Variable temperature NMR : Probe dynamic effects (e.g., hindered rotation of nitro groups) by acquiring spectra at −40°C to 80°C .
- Isotopic labeling : Use deuterated analogs to assign overlapping signals.
- Computational modeling : Compare experimental spectra with DFT-calculated shifts (B3LYP/6-311++G(d,p)) to identify conformational isomers .
Q. What mechanistic insights guide the use of 5-methyl-7-nitroindan-4-yl triflate in cross-coupling reactions?
- Methodological Answer :
- Oxidative addition : The triflate group (excellent leaving group) facilitates rapid oxidative addition to low-valent metal catalysts (e.g., Ni(0) or Pd(0)), forming aryl-metal intermediates.
- Kinetic profiling : Monitor reaction order dependencies (e.g., zero-order in aryl triflate, first-order in catalyst) to identify rate-limiting steps .
- Ligand effects : Bulky ligands (e.g., PPh₂Me) may slow catalyst turnover by stabilizing resting states .
Q. How can researchers design experiments to study the stability of 5-methyl-7-nitroindan-4-yl triflate under varying conditions?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to:
- Thermal stress : 40–80°C in sealed ampules.
- Humidity : 75% RH in desiccators with saturated NaCl.
- Light : UV-Vis irradiation (254 nm).
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing 5-methyl-7-nitroindan-4-yl triflate?
- Methodological Answer :
- Detailed documentation : Report exact molar ratios, solvent batches, and purification gradients.
- Supporting information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIFs .
- Cross-validation : Collaborate with independent labs to replicate key steps (e.g., triflation efficiency).
Q. How should researchers handle contradictory data between computational predictions and experimental results for this compound?
- Methodological Answer :
Advanced Analytical Techniques
Q. What role does Raman spectroscopy play in analyzing triflate ion environments in complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
